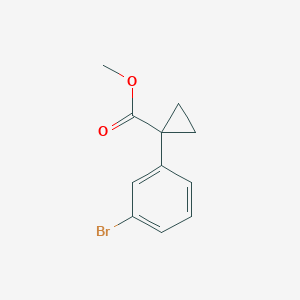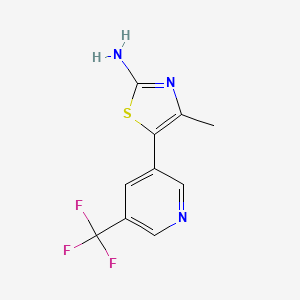
4-Methyl-5-(5-(trifluoromethyl)-pyridin-3-yl)thiazol-2-amine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Antioxidant Applications
4-Methyl-5-(5-(trifluoromethyl)-pyridin-3-yl)thiazol-2-amine: has shown promise as an antioxidant. Antioxidants are crucial in protecting cells from damage caused by free radicals. The compound’s ability to scavenge free radicals can be leveraged in developing therapeutic agents that prevent oxidative stress-related diseases .
Antibacterial Applications
This compound has demonstrated significant antibacterial properties, particularly against Gram-negative bacteria like E. coli. Its potential as a therapeutic agent against bacterial infections is noteworthy, especially in the era of increasing antibiotic resistance .
Anti-inflammatory Applications
The anti-inflammatory activity of thiazole derivatives makes them candidates for treating chronic inflammation. Research suggests that this compound could be developed into drugs that mitigate the effects of inflammatory diseases .
Antitumor and Cytotoxic Applications
Thiazole compounds, including 4-Methyl-5-(5-(trifluoromethyl)-pyridin-3-yl)thiazol-2-amine , have been studied for their antitumor and cytotoxic activities. They may play a role in cancer therapy by inducing apoptosis in malignant cells .
Neuroprotective Applications
The neuroprotective properties of thiazole derivatives are of great interest in the treatment of neurodegenerative disorders. This compound could contribute to the development of drugs that protect neuronal health .
Antiviral Applications
Thiazole derivatives have shown potential in inhibiting viral replication. This compound could be explored further for its applications in antiviral drug development, offering a new avenue for treating viral infections .
Orientations Futures
Mécanisme D'action
Thiazoles and Their Biological Activities
Thiazoles are a class of organic compounds that contain a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms . They are known for their diverse biological activities and are found in many potent biologically active compounds .
Targets of Action
These include various enzymes, receptors, and biochemical pathways involved in inflammation, microbial infections, viral infections, and cancer .
Mode of Action
The mode of action of thiazole derivatives can vary greatly depending on their chemical structure and the specific target they interact with. Some thiazole derivatives may inhibit the activity of certain enzymes, while others may stimulate or block specific receptors .
Biochemical Pathways
Thiazole derivatives can affect various biochemical pathways. For example, some thiazole derivatives have been found to inhibit the synthesis of certain proteins, thereby affecting the growth and proliferation of cancer cells .
Pharmacokinetics
The pharmacokinetics of thiazole derivatives can also vary greatly. Factors such as the compound’s solubility, its ability to cross cell membranes, and its metabolic stability can all affect its absorption, distribution, metabolism, and excretion .
Result of Action
The result of the action of thiazole derivatives can include effects such as reduced inflammation, inhibition of microbial or viral growth, and inhibition of cancer cell proliferation .
Action Environment
The action of thiazole derivatives can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s solubility and therefore its bioavailability .
Propriétés
IUPAC Name |
4-methyl-5-[5-(trifluoromethyl)pyridin-3-yl]-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3S/c1-5-8(17-9(14)16-5)6-2-7(4-15-3-6)10(11,12)13/h2-4H,1H3,(H2,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHVONWLNMSNKDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C2=CC(=CN=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-5-(5-(trifluoromethyl)-pyridin-3-yl)thiazol-2-amine | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(Cyclopropylmethyl)amino]butan-1-ol](/img/structure/B1467784.png)
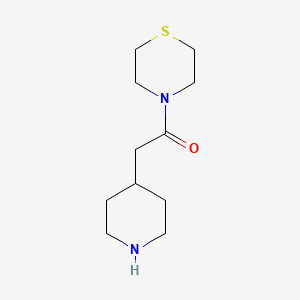
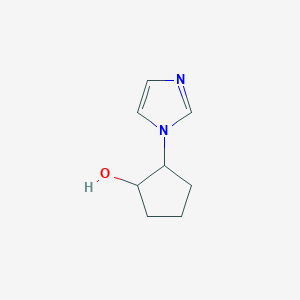

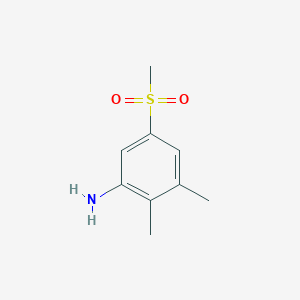
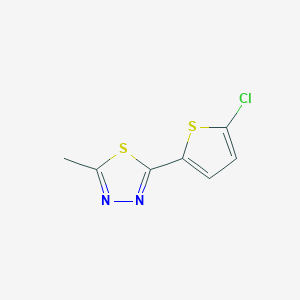


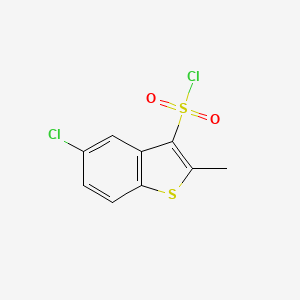
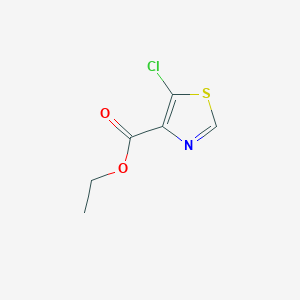


![[1-(tert-Butyldiphenylsilanyloxymethyl)cyclopropyl]methanol](/img/structure/B1467800.png)
